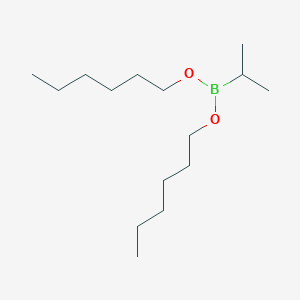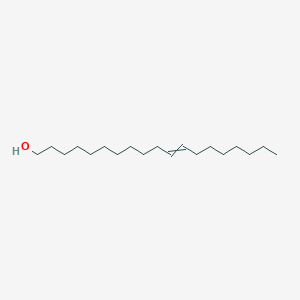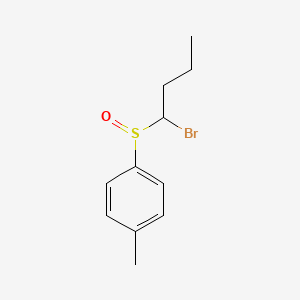
Dihexyl propan-2-ylboronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexyl propan-2-ylboronate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihexyl propan-2-ylboronate can be synthesized through several methods. One common method involves the reaction of dihexylborane with propan-2-ol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction can be represented as follows:
Dihexylborane+Propan-2-ol→Dihexyl propan-2-ylboronate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dihexyl propan-2-ylboronate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert this compound into corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the boronate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Dihexyl propan-2-ylboronate has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: this compound is used in the production of polymers, agrochemicals, and other industrial products.
Comparación Con Compuestos Similares
Similar Compounds
Dihexylborane: A precursor to dihexyl propan-2-ylboronate, used in similar reactions.
Propan-2-ylboronic acid: Another boron compound with similar reactivity.
Hexylboronic acid: Shares similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki-Miyaura coupling makes it valuable in organic synthesis and industrial applications.
Propiedades
| 131410-27-0 | |
Fórmula molecular |
C15H33BO2 |
Peso molecular |
256.2 g/mol |
Nombre IUPAC |
dihexoxy(propan-2-yl)borane |
InChI |
InChI=1S/C15H33BO2/c1-5-7-9-11-13-17-16(15(3)4)18-14-12-10-8-6-2/h15H,5-14H2,1-4H3 |
Clave InChI |
CXCDWPAWQCIPRY-UHFFFAOYSA-N |
SMILES canónico |
B(C(C)C)(OCCCCCC)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/no-structure.png)
![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)

![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)

